molecular formula C7H5BrClNO3 B1294041 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene CAS No. 917562-21-1

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Cat. No.: B1294041
CAS No.: 917562-21-1
M. Wt: 266.47 g/mol
InChI Key: CLOMPIIPEQKLRX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 and a molecular weight of 266.48 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

Each step requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while halogenation may involve the use of bromine or chlorine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Chloro-2-nitrobenzene
  • 1-Methoxy-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene

Uniqueness

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is unique due to the combination of bromine, chlorine, methoxy, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2-chloro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMPIIPEQKLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649551
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-21-1
Record name 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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